3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride
Description
3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride is a substituted aniline derivative featuring a cyclopentylsulfanyl-methyl group at the meta position of the benzene ring, with a hydrochloride salt enhancing its stability and solubility. The cyclopentyl group may confer distinct steric and electronic properties compared to phenyl or methyl substituents, influencing reactivity, bioavailability, and applications in medicinal or industrial contexts.
Properties
IUPAC Name |
3-(cyclopentylsulfanylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12;/h3-5,8,12H,1-2,6-7,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORBLLOHGXUBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfanyl Methyl Intermediate
The initial step involves the synthesis of the sulfanyl methyl precursor, which is crucial for subsequent amination. This is typically achieved through nucleophilic substitution reactions involving cyclopentylthiol derivatives.
Methodology :
The process begins with the reaction of cyclopentylthiol with formaldehyde or a suitable methylating agent under basic conditions to form the sulfanyl methyl intermediate.
For example, cyclopentylthiol can be reacted with paraformaldehyde in the presence of a base such as potassium carbonate in an aprotic solvent like dichloromethane or acetonitrile. The reaction proceeds via nucleophilic attack on the electrophilic carbon of formaldehyde, forming the sulfanyl methyl compound.-
- Solvent: Dichloromethane or acetonitrile
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to mild heating (~25–50°C)
- Duration: 12–24 hours
Data Table: Synthesis Parameters for Sulfanyl Methyl Intermediate
| Parameter | Value | Reference/Notes |
|---|---|---|
| Reactants | Cyclopentylthiol, formaldehyde | Adapted from sulfonylation protocols |
| Solvent | Dichloromethane | Commonly used for nucleophilic substitutions |
| Base | Potassium carbonate | Facilitates nucleophilic attack |
| Temperature | 25–50°C | Mild heating to promote reaction |
| Reaction time | 12–24 hours | Ensures complete conversion |
Formation of the Aniline Derivative
The sulfanyl methyl intermediate is then coupled with aniline to form the target compound, followed by hydrochloride salt formation.
Methodology :
The sulfanyl methyl intermediate is reacted with aniline under reductive or nucleophilic substitution conditions. The process often involves activating the intermediate or using a suitable coupling reagent.-
- The sulfanyl methyl compound is dissolved in ethanol or methanol.
- Aniline is added, and the mixture is refluxed for 24 hours.
- The reaction mixture is cooled, and the product precipitates out as the hydrochloride salt upon addition of concentrated hydrochloric acid.
-
- Solvent: Ethanol or methanol
- Acid: Concentrated hydrochloric acid
- Temperature: Reflux (~78–80°C)
- Duration: 24 hours
Data Table: Conditions for Aniline Derivative Formation
| Parameter | Value | Reference/Notes |
|---|---|---|
| Solvent | Ethanol or methanol | Facilitates dissolution and reaction |
| Reagent | Concentrated hydrochloric acid | Converts free base to hydrochloride salt |
| Temperature | Reflux (~78–80°C) | Ensures reaction completion |
| Reaction time | 24 hours | Standard for complete conversion |
Isolation and Purification
The final step involves isolating the hydrochloride salt:
- The reaction mixture is cooled to precipitate the hydrochloride salt.
- The precipitate is filtered under vacuum.
- Washed with cold ethanol or diethyl ether to remove impurities.
- Dried under vacuum to obtain pure 3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride .
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₇N₁S
- Molecular Weight : 207.34 g/mol
- CAS Number : 93137-03-2
This compound features a cyclopentyl sulfanyl group attached to a methyl aniline structure, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry Applications
1. Enzyme Inhibition
Research indicates that compounds similar to 3-[(cyclopentylsulfanyl)methyl]aniline hydrochloride have been investigated for their potential as inhibitors of various enzymes. For instance, sulfonamide derivatives have shown promise as inhibitors of catechol O-methyltransferase (COMT), which is relevant in the treatment of neurological disorders such as Parkinson's disease . The structural characteristics of this compound may allow it to interact effectively with similar enzyme targets.
2. Antiproliferative Activity
The compound is being explored for its potential in treating hyper-proliferative diseases, including certain cancers. Studies have shown that modifications in the aniline structure can lead to increased selectivity and potency against specific cancer cell lines, particularly through inhibition of cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
Therapeutic Potential
1. Treatment of Cardiovascular Diseases
There is ongoing research into the use of compounds with similar structures for the treatment of cardiovascular diseases. The ability to modify the aniline component may enhance the pharmacological profile, targeting specific pathways involved in cardiovascular health .
2. Antiviral Properties
Some studies suggest that derivatives of this compound could exhibit antiviral properties, potentially offering new avenues for the treatment of viral infections. The mechanism often involves inhibiting viral replication by targeting specific viral enzymes .
Table 1: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This compound features a cyclopentylsulfanyl group attached to a methyl aniline structure, which may influence its interaction with biological systems and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H16ClN2S
- Molecular Weight: 252.79 g/mol
The presence of the cyclopentylsulfanyl moiety is significant as it may enhance the lipophilicity and membrane permeability of the compound, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition: It has potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Anticancer Activity: Preliminary investigations suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in leukemia cells, showing promising results in vitro .
- Neuroprotective Effects: The compound's ability to penetrate the blood-brain barrier has been noted, suggesting potential neuroprotective properties. This could make it a candidate for treating neurodegenerative diseases .
Case Study 1: Antiproliferative Activity
A study assessed the antiproliferative activity of various aniline derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in leukemia HL60 cells, with an IC50 value suggesting moderate potency compared to established anticancer agents .
Case Study 2: Enzyme Inhibition Profile
In another study, the compound was screened for its ability to inhibit specific kinases involved in cancer signaling pathways. It demonstrated selectivity for certain targets, indicating its potential as a therapeutic agent in oncology .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of cyclopentyl group | Enhanced lipophilicity and potency |
| Variation in substituents | Changes in receptor binding affinity |
Q & A
Q. Key considerations :
- Avoid moisture to prevent hydrolysis of the sulfanyl group.
- Use anhydrous solvents (e.g., THF) for substitution reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is required:
- NMR :
- ¹H/¹³C NMR : Identify substituent positions on the benzene ring (e.g., meta-substitution) and confirm cyclopentylsulfanyl linkage. Compare with analogs like 3-(chloromethyl)aniline hydrochloride .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities.
- IR Spectroscopy : Detect N–H stretches (~3200 cm⁻¹) and C–S bonds (~650 cm⁻¹) .
Q. Data interpretation example :
| Technique | Expected Signal | Purpose |
|---|---|---|
| ¹H NMR | δ 6.5–7.2 (aromatic H) | Confirm aniline ring substitution |
| ¹³C NMR | δ 40–50 (CH₂-S) | Verify cyclopentylsulfanyl attachment |
Advanced: How can researchers resolve contradictions in NMR data when assigning substituent positions?
Answer:
Contradictions may arise due to dynamic effects or impurities. Strategies include:
Variable Temperature (VT) NMR : Suppress signal broadening caused by restricted rotation of the cyclopentylsulfanyl group.
X-ray Crystallography : Definitive assignment of substituent positions via crystal structure analysis (if crystalline).
Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Case study : For 3-(chloromethyl)aniline hydrochloride, X-ray confirmed meta-substitution . Apply similar validation for the target compound.
Advanced: What methodologies assess the hydrolytic stability of the cyclopentylsulfanyl group under varying pH?
Answer:
Design a kinetic stability study:
Conditions : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
Monitoring : Use HPLC to track degradation over time. Calculate half-life (t₁/₂) and rate constants.
Mechanistic analysis : Identify hydrolysis products (e.g., 3-(hydroxymethyl)aniline) via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
